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Compound of Interest

Compound Name:

Methyl 2-amino-5-(3-

chloropropoxy)-4-

methoxybenzoate

Cat. No.: B1289978 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available spectroscopic data and

synthetic methodologies related to substituted methyl aminobenzoates, with a focus on isomers

of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate." While specific experimental

spectroscopic data for "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" is not

readily available in the reviewed literature, this guide presents comprehensive data for a

closely related isomer, "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate," to serve as a

valuable reference.

Additionally, this document outlines detailed experimental protocols for the synthesis of these

compounds and the acquisition of key spectroscopic data, alongside a generalized workflow for

their synthesis and characterization.

Spectroscopic and Physicochemical Data
Due to the limited availability of specific experimental data for the target compound, we present

the data for the isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
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Table 1: Physicochemical Properties of Methyl 2-amino-4-(3-chloropropoxy)-5-

methoxybenzoate[1][2]

Property Value

Molecular Formula C₁₂H₁₆ClNO₄

Molecular Weight 273.71 g/mol

IUPAC Name
methyl 2-amino-4-(3-chloropropoxy)-5-

methoxybenzoate

CAS Number 214470-59-4

Melting Point 377 K

Table 2: Crystallographic Data for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1]

Parameter Value

Crystal System Triclinic

Space Group P-1

a 8.1080 (16) Å

b 9.818 (2) Å

c 17.739 (3) Å

α 82.07 (2)°

β 83.41 (2)°

γ 89.37 (3)°

Volume 1389.3 (5) Å³

Z 4

Note: The asymmetric unit contains two crystallographically independent molecules.
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Experimental Protocols
This section details the methodologies for the synthesis of a related compound and general

protocols for acquiring key spectroscopic data.

2.1. Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1]

This synthesis involves the reduction of a nitro-substituted precursor.

Reaction Setup: A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

(0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.

Addition of Reducing Agent: A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid

(20 ml) is added dropwise to the heated suspension.

Reaction Progression: The reaction mixture is then heated at 363-373 K for 45 minutes.

Work-up:

The solid formed is collected and dissolved in water (300 ml).

A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.

The aqueous solution is extracted with ethyl acetate (3 x 100 ml).

The combined organic layers are dried over magnesium sulfate and concentrated in vacuo

to yield the final product.

2.2. General Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of aromatic amines.

Sample Preparation:

Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean NMR tube.
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Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

Data Acquisition:

Record the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS).

2.3. General Protocol for Mass Spectrometry

For the analysis of halogenated organic compounds, the following procedure is typical.

Ionization: Electron Impact (EI) is a common ionization method.

Analysis: The presence of chlorine can be identified by the characteristic isotopic pattern of

the molecular ion peak (M+) and fragment ions. Chlorine has two stable isotopes, ³⁵Cl and

³⁷Cl, in an approximate ratio of 3:1. This results in an (M+2) peak with about one-third the

intensity of the M+ peak.

Instrumentation: A high-resolution mass spectrometer (HRMS) can be used for accurate

mass measurements.

2.4. General Protocol for Infrared (IR) Spectroscopy

The following outlines a general method for obtaining the IR spectrum of an ester.

Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed as a

thin film on a salt plate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is

placed directly on the crystal.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

Characteristic Absorptions: For an aromatic ester, characteristic peaks include:

C=O stretch: ~1730-1715 cm⁻¹

C–O stretches: Two or more bands in the 1300-1000 cm⁻¹ region.
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Aromatic C-H and C=C stretches.

N-H stretches (for the amino group): ~3500-3300 cm⁻¹

Workflow Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of

substituted methyl aminobenzoates.
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Figure 1. Synthetic pathway for a substituted methyl aminobenzoate.
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Figure 2. General workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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